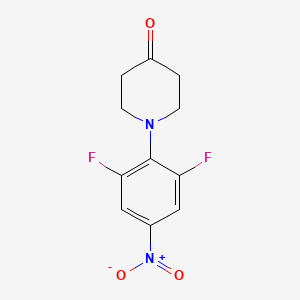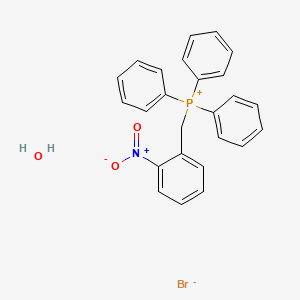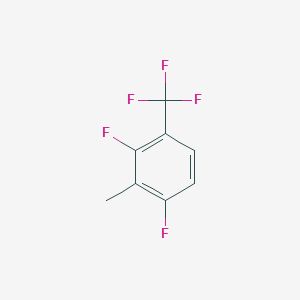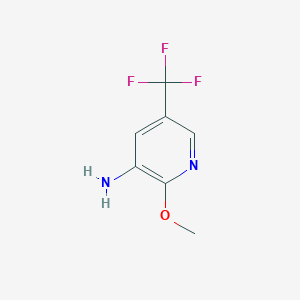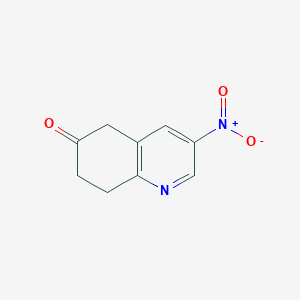
3-Nitro-7,8-dihydro-5H-quinolin-6-one
描述
3-Nitro-7,8-dihydro-5H-quinolin-6-one is a synthetic intermediate . It has been used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones with anticancer activity .
Synthesis Analysis
The synthesis of 3-Nitro-7,8-dihydro-5H-quinolin-6-one involves the use of 6,7-dihydro-5H-quinolin-8-one as a synthetic intermediate . It has been used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones . The synthesis process involves complex chemical reactions and requires a high level of expertise in organic chemistry .Molecular Structure Analysis
The molecular formula of 3-Nitro-7,8-dihydro-5H-quinolin-6-one is C9H9NO . The average mass is 147.174 Da and the monoisotopic mass is 147.068420 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Nitro-7,8-dihydro-5H-quinolin-6-one are complex and require a deep understanding of organic chemistry . The reactions involve the use of 6,7-dihydro-5H-quinolin-8-one as a synthetic intermediate .科学研究应用
Drug Synthesis and Pharmaceutical Applications
Quinoline derivatives like 3-nitro-7,8-dihydro-5H-quinolin-6-one are pivotal in the pharmaceutical industry due to their biological activity. They serve as key scaffolds in drug discovery, particularly for their antibacterial, antifungal, and anti-inflammatory properties . The nitro group in the compound can be strategically modified to enhance these properties, making it a valuable asset in medicinal chemistry.
Organic Synthesis Reagent
This compound is used as a reagent in organic synthesis, especially in the construction of complex molecules. Its structure allows for various chemical reactions, such as nucleophilic substitution or addition, which are fundamental in building larger, more complex organic compounds .
Material Science
In material science, 3-nitro-7,8-dihydro-5H-quinolin-6-one can be utilized to create novel materials with unique properties. Its molecular structure can contribute to the development of organic semiconductors, which are essential for creating flexible electronic devices .
Catalysis
The compound’s structure allows it to act as a ligand in catalytic systems. It can bind to metals and facilitate various catalytic reactions, including those used in the synthesis of fine chemicals and pharmaceuticals .
Isotopic Labeling
3-nitro-7,8-dihydro-5H-quinolin-6-one: can be used in isotopic labeling, particularly in the labeling of carbonyl carbon. This is beneficial for tracking the incorporation of the carbonyl group in metabolic studies and drug discovery processes .
Environmental Studies
Due to its nitro group, this compound can be used in environmental studies to understand the fate and transport of nitro-containing pollutants. It can serve as a model compound in degradation studies, helping to develop methods for the remediation of nitroaromatic contamination .
Analytical Chemistry
In analytical chemistry, derivatives of quinoline are often used as fluorescent probes or sensors. The compound’s structure can be tailored to detect specific ions or molecules, making it a versatile tool in chemical analysis .
Agricultural Chemistry
Quinoline derivatives are also explored for their potential use in agriculture. They can be designed to function as pesticides or herbicides, providing a more targeted approach to pest management while reducing environmental impact .
作用机制
Target of Action
It is known that quinolone derivatives have a wide range of biological and pharmaceutical activities . They have been used in drug research and development, and many publications have dealt with their synthetic analogs .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that quinoline derivatives have a wide range of biological activities, which could result in various molecular and cellular effects .
属性
IUPAC Name |
3-nitro-7,8-dihydro-5H-quinolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8-1-2-9-6(4-8)3-7(5-10-9)11(13)14/h3,5H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJORXSGGOFONAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-7,8-dihydro-5H-quinolin-6-one | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

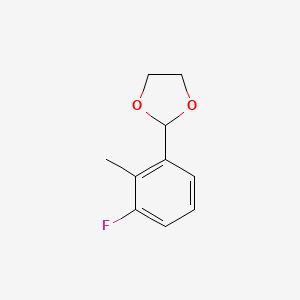
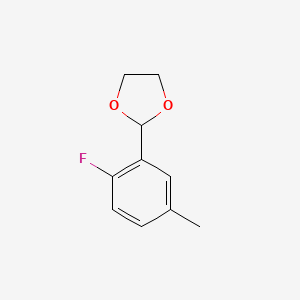
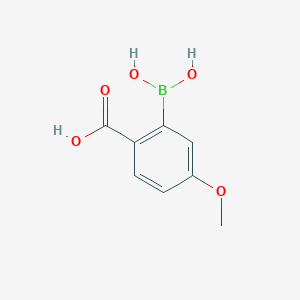
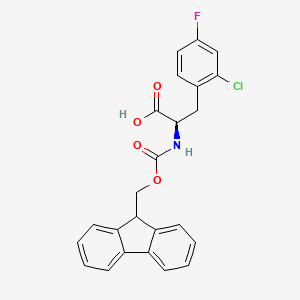
![Benzo[1,2,3]thiadiazole-5-carboxylic acid amide](/img/structure/B6329208.png)
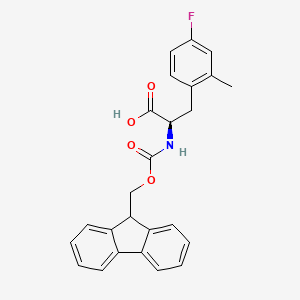
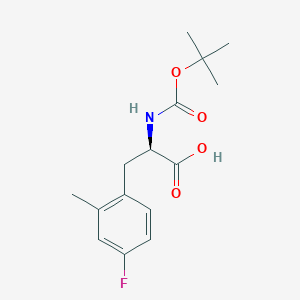

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)
